N-(2,5-dimethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide
Description
N-(2,5-dimethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound featuring a 2,5-dimethoxyphenyl substituent and a 3-methylbutanamido side chain. The benzofuran core provides rigidity and aromaticity, while the methoxy and amide groups may enhance solubility and binding interactions via hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13(2)11-19(25)24-20-15-7-5-6-8-17(15)29-21(20)22(26)23-16-12-14(27-3)9-10-18(16)28-4/h5-10,12-13H,11H2,1-4H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOBOBPMWJAZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C21H27N3O4
- Molecular Weight : 373.46 g/mol
- CAS Number : 553-86-6
The structure features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.
Antinociceptive Activity
Research indicates that compounds similar to this compound exhibit significant antinociceptive effects. For instance, a related compound, 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran (BMDB), demonstrated an antinociceptive effect that was 15 to 100 times more potent than common analgesics like aspirin and acetaminophen, although less potent than morphine . This suggests that this compound may share similar mechanisms of action.
Anti-inflammatory Effects
Compounds with a benzofuran structure have shown promise in reducing inflammation. The anti-inflammatory activity can be attributed to their ability to inhibit pro-inflammatory cytokines and mediators. Studies on related benzofuran derivatives suggest that they can modulate the immune response effectively .
Chitin Synthesis Inhibition
Recent investigations into the structure-activity relationship (SAR) of benzofuran derivatives revealed their potential as chitin synthesis inhibitors in pests such as Chilo suppressalis. The inhibition of chitin synthesis is crucial for pest control in agricultural settings, indicating that this compound might possess similar insecticidal properties .
The biological activity of this compound can be attributed to several mechanisms:
- Opioid Receptor Modulation : Similar compounds have been shown to interact with opioid receptors, leading to pain relief.
- Inhibition of Pro-inflammatory Pathways : By suppressing the expression of cyclooxygenase enzymes and cytokines, these compounds can reduce inflammation.
- Chitinase Inhibition : The ability to inhibit chitin synthesis directly impacts the growth and survival of certain insect species.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Target Compound
- Core : Benzofuran ring.
- Substituents :
- Carboxamide group at position 2 linked to a 2,5-dimethoxyphenyl group.
- 3-Methylbutanamido group at position 3.
- Molecular Formula : Estimated as C₂₄H₂₅N₂O₆ (based on structural analogs like the bromofuran derivative in , C₂₂H₁₇BrN₂O₆) .
Key Analogs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Core: Benzamide. Substituents: 3-Methylbenzoyl group and N,O-bidentate directing group (2-amino-2-methyl-1-propanol). Key Difference: Lacks the benzofuran ring and methoxy substituents but shares an amide bond critical for metal-catalyzed C–H functionalization .
Benzothiazole-2-yl Acetamides ():
- Examples :
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide
3-(5-Bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide ():
Pharmacological and Physicochemical Properties
| Property | Target Compound | Benzothiazole Acetamides | 3-(5-Bromofuran) Analog |
|---|---|---|---|
| Core Structure | Benzofuran | Benzothiazole | Benzofuran |
| Key Substituents | 2,5-Dimethoxyphenyl, methylbutanamido | Trifluoromethyl, diphenyl | 5-Bromofuran |
| Lipophilicity (logP)* | Moderate (~3.5) | High (~4.2) | Moderate (~3.8) |
| Metabolic Stability | Moderate | High (due to CF₃) | Low (Br may undergo dehalogenation) |
| Potential Applications | Kinase inhibition, CNS targets | Anticancer, antiviral | Electrophilic probe synthesis |
*Estimated using fragment-based methods (e.g., Crippen’s method).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
